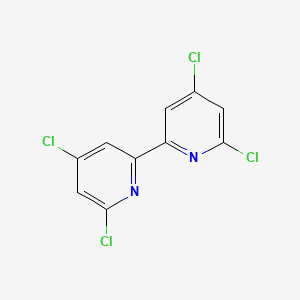

4,4',6,6'-Tetrachloro-2,2'-bipyridine

描述

4,4’,6,6’-Tetrachloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 294.0 g/mol It is a derivative of bipyridine, characterized by the presence of four chlorine atoms at the 4, 4’, 6, and 6’ positions on the bipyridine ring

属性

CAS 编号 |

85591-66-8 |

|---|---|

分子式 |

C10H4Cl4N2 |

分子量 |

294.0 g/mol |

IUPAC 名称 |

2,4-dichloro-6-(4,6-dichloropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H4Cl4N2/c11-5-1-7(15-9(13)3-5)8-2-6(12)4-10(14)16-8/h1-4H |

InChI 键 |

GKLMSNSBUBPZQU-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(N=C1C2=NC(=CC(=C2)Cl)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

The synthesis of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine typically involves the reaction of 2,6-dichloro-4-iodopyridine with a copper catalyst. The process includes stirring the starting material in the presence of a base and heating it at temperatures ranging from 150°C to 250°C. This reaction yields 2,6,2′,6′-tetrachloro-[4,4′]bipyridyl, which is then further treated to obtain the final product.

化学反应分析

4,4’,6,6’-Tetrachloro-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coordination Chemistry: It can form complexes with metals, which is useful in catalysis and material science.

Common reagents used in these reactions include bases, copper catalysts, and other transition metals. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

While the search results do not offer specific applications and case studies for 4,4',6,6'-Tetrachloro-2,2'-bipyridine, they do provide information on related bipyridine compounds and their uses, which can help infer potential applications.

Bipyridine Derivatives and their Applications:

- Antimicrobial Activity: Diquaternary salts derived from 4,4'-bipyridinium exhibit antifungal activity against Candida albicans, suggesting that structural modifications can influence efficacy.

- Anticancer Effects: 2,2'-Bipyridine derivatives have shown therapeutic potential against hepatocellular carcinoma HepG2 cells . These derivatives can impair cell viability, reduce colony formation, and induce apoptosis in cancer cells .

- Chelating Ligands: 2,2'-Bipyridine derivatives are used as chelating ligands in bioactive natural products like caerulomycins and collismycins .

- Building Blocks: 4,4'-bipyridine is employed as a linker in 3D self-assembled architectures and as a connector in 2D networks .

Specific Bipyridine Applications:

-

Zaltoprofen Co-crystallization: Co-crystallization of Zaltoprofen with 4,4'-bipyridine enhances solubility and dissolution rates, which is useful in pharmaceutical formulations to improve bioavailability.

Formulation Solubility (mg/mL) at pH 4.5 Zaltoprofen 0.8 Zaltoprofen/Co-crystal 3.5 - Antiproliferative Activity: Iodinated 4,4'-bipyridines, such as 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine, exhibit antiproliferative activity against the A375 cell line .

Other related information:

作用机制

The mechanism of action of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine involves its ability to form complexes with metal ions. These complexes can participate in redox reactions, influencing various molecular pathways. The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex .

相似化合物的比较

4,4’,6,6’-Tetrachloro-2,2’-bipyridine can be compared with other bipyridine derivatives such as:

4,4’,6,6’-Tetramethyl-2,2’-bipyridine: This compound has methyl groups instead of chlorine atoms, affecting its chemical reactivity and applications.

2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to the tetramethyl derivative but with different substitution positions, leading to variations in its chemical properties.

生物活性

4,4',6,6'-Tetrachloro-2,2'-bipyridine (TClBP) is a bipyridine derivative that has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of TClBP, focusing on its interactions with DNA, proteins, and its cytotoxic effects.

Chemical Structure

The molecular structure of TClBP is characterized by the presence of four chlorine atoms attached to the bipyridine framework. This modification can significantly influence its chemical reactivity and biological interactions.

1. DNA Interaction

TClBP has been studied for its ability to bind to DNA. The binding affinity and mechanism are crucial for understanding its potential as an anticancer agent. Research indicates that TClBP exhibits groove binding to DNA, which is a common interaction mode for bipyridine derivatives. This interaction can lead to changes in the DNA structure and function, potentially disrupting cellular processes.

- Binding Studies : Titration experiments have shown that TClBP can effectively intercalate into DNA strands, leading to alterations in the melting temperature of DNA, indicative of strong binding affinity .

2. Protein Interaction

The interaction of TClBP with proteins such as bovine serum albumin (BSA) has been explored to understand its pharmacokinetic properties. Spectroscopic studies reveal that TClBP can quench the intrinsic fluorescence of BSA in a static quenching manner, suggesting a stable complex formation between TClBP and BSA .

- Fluorescence Quenching : The degree of fluorescence quenching is proportional to the concentration of TClBP, indicating a strong binding affinity that may influence drug delivery and bioavailability.

3. Antioxidant Activity

TClBP demonstrates significant antioxidant properties. It has been tested against various free radicals including DPPH, hydroxyl radicals, and superoxide anions. The compound effectively scavenges these radicals, suggesting its potential use in preventing oxidative stress-related diseases .

- Radical Scavenging Assays : Comparative studies show that TClBP's antioxidant activity surpasses that of standard antioxidants like vitamin C, highlighting its potential therapeutic applications in oxidative stress management.

4. Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa, MCF7) indicate that TClBP exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. The compound's mechanism involves induction of apoptosis in cancer cells through DNA damage and oxidative stress pathways .

- Cell Viability Assays : The Sulforhodamine B (SRB) assay results demonstrate a dose-dependent decrease in cell viability in treated cancer cells compared to untreated controls.

Case Studies

Several studies have investigated the biological activity of TClBP:

- Study 1 : A study focused on the synthesis and characterization of ruthenium complexes incorporating TClBP showed enhanced cytotoxicity against various cancer cell lines compared to other bipyridine derivatives .

- Study 2 : Another research effort highlighted the role of TClBP in modulating protein interactions and enhancing the efficacy of certain chemotherapeutic agents through synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。